molecular formula C6H9N3 B8701481 1-cyclopropyl-1H-imidazol-5-amine

1-cyclopropyl-1H-imidazol-5-amine

Cat. No. B8701481
M. Wt: 123.16 g/mol
InChI Key: KWVPAFMKEJWTCH-UHFFFAOYSA-N
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Patent
US08895585B2

Procedure details

A methanol (15 ml) solution containing 1-cyclopropyl-5-nitro-1H-imidazole (60 mg) was prepared and subjected to hydrogenation reaction (80° C.; 50 bar; flow rate: 2 ml/min; 10% Pd/C) using H-cube™. Thereafter, the solvent was distilled away under reduced pressure, and a purple solid of 1-cyclopropyl-1H-imidazol-5-amine (20 mg) was thus obtained.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
1-cyclopropyl-5-nitro-1H-imidazole
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([N+:9]([O-])=O)=[CH:7][N:6]=[CH:5]2)[CH2:3][CH2:2]1>[Pd].CO>[CH:1]1([N:4]2[C:8]([NH2:9])=[CH:7][N:6]=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
1-cyclopropyl-5-nitro-1H-imidazole
Quantity
60 mg
Type
reactant
Smiles
C1(CC1)N1C=NC=C1[N+](=O)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=NC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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